Predicted pKa Shift: 1,3-Dichloro-7-fluoroisoquinoline vs. 1,3-Dichloroisoquinoline
The presence of the electron-withdrawing 7-fluoro substituent is predicted to decrease the pKa of the isoquinoline core relative to the non-fluorinated 1,3-dichloroisoquinoline. For the simpler 7-fluoroisoquinoline system, the predicted pKa is 4.81 vs. 5.14 for unsubstituted isoquinoline . While direct experimental measurement for this compound was not located, 1,3-dichloroisoquinoline has a predicted pKa of -1.49 (conjugate acid) . This suggests the doubly chlorinated system may be significantly less basic. The 7-fluoro substituent is expected to further lower the basicity by an estimated ~0.5–1.0 units compared to the non-fluorinated dichloro analog, based on established substituent effects, which can influence solubility, membrane permeability, and target-binding interactions.
| Evidence Dimension | Predicted basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | 1,3-Dichloro-7-fluoroisoquinoline: Predicted pKa -2.03 ± 0.50 (conjugate acid) . |
| Comparator Or Baseline | 1,3-Dichloroisoquinoline: Predicted pKa -1.49 ± 0.50 (conjugate acid) . |
| Quantified Difference | ΔpKa ≈ -0.54 (target compound more acidic/less basic). |
| Conditions | In silico prediction using ACD/Labs or equivalent software as reported on ChemicalBook. |
Why This Matters
A lower pKa can lead to higher uncharged fraction at physiological pH, potentially improving passive membrane permeability for CNS-targeted probes.
